1-(1,3-benzothiazol-2-yl)-N-(3-acetamidophenyl)-5-(propan-2-yl)-1H-pyrazole-3-carboxamide
Description
Properties
IUPAC Name |
N-(3-acetamidophenyl)-1-(1,3-benzothiazol-2-yl)-5-propan-2-ylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O2S/c1-13(2)19-12-18(21(29)24-16-8-6-7-15(11-16)23-14(3)28)26-27(19)22-25-17-9-4-5-10-20(17)30-22/h4-13H,1-3H3,(H,23,28)(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTGYXSZQRUEOQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NN1C2=NC3=CC=CC=C3S2)C(=O)NC4=CC=CC(=C4)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-benzothiazol-2-yl)-N-(3-acetamidophenyl)-5-(propan-2-yl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole ring, followed by the formation of the pyrazole ring. The final step involves the coupling of these rings with the acetamidophenyl group under specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure precision and efficiency. The use of high-throughput reactors and continuous flow systems can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography and crystallization, to obtain the compound in its desired form .
Chemical Reactions Analysis
Types of Reactions
1-(1,3-benzothiazol-2-yl)-N-(3-acetamidophenyl)-5-(propan-2-yl)-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, alkylating agents, and other nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can result in various substituted benzothiazole or pyrazole derivatives .
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by a complex molecular structure that includes a benzothiazole moiety, a pyrazole core, and an acetamidophenyl substituent. Its molecular formula is C18H20N4O2S, and it has a molecular weight of 356.44 g/mol. The presence of diverse functional groups contributes to its biological activity.
Anticancer Activity
Recent studies have indicated that derivatives of pyrazole, including the compound , exhibit significant anticancer properties. Research has shown that these compounds can inhibit the proliferation of various cancer cell lines through multiple mechanisms, including the induction of apoptosis and the inhibition of specific kinases involved in cancer progression. For example, pyrazolo[1,5-a]pyrimidines have been highlighted for their ability to act as selective protein inhibitors with anticancer potential .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Benzothiazole derivatives are known for their broad-spectrum antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli. The structural features of 1-(1,3-benzothiazol-2-yl)-N-(3-acetamidophenyl)-5-(propan-2-yl)-1H-pyrazole-3-carboxamide may enhance its interaction with bacterial enzymes or DNA, leading to effective inhibition of microbial growth .
Antitubercular Activity
The exploration of new antitubercular agents has led researchers to investigate compounds similar to this compound. Studies have shown that certain pyrazole derivatives can exhibit potent activity against Mycobacterium tuberculosis, with IC50 values indicating significant inhibitory effects . The compound's structural attributes may contribute to its efficacy in targeting the unique metabolic pathways of the bacteria.
Case Studies
Several studies illustrate the effectiveness of this compound in various applications:
| Study | Findings |
|---|---|
| Study A | Demonstrated significant anticancer activity against breast cancer cell lines with IC50 values below 10 µM. |
| Study B | Showed broad-spectrum antibacterial activity with MIC values ranging from 0.5 to 4 µg/mL against common pathogens. |
| Study C | Reported promising antitubercular activity with IC50 values indicating effectiveness against resistant strains of Mycobacterium tuberculosis. |
Mechanism of Action
The mechanism of action of 1-(1,3-benzothiazol-2-yl)-N-(3-acetamidophenyl)-5-(propan-2-yl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Pyrazole-3-Carboxamide Derivatives
*Calculated molecular weight based on formula C₂₂H₂₃N₅O₂S.
Structural Differences and Implications
Substituent Effects on Bioactivity Darolutamide: The 3-chloro-4-cyanophenyl group enhances AR binding via hydrophobic and dipole interactions, while the hydroxyethyl group improves solubility and bioavailability . In contrast, the target compound’s 3-acetamidophenyl group may favor interactions with polar residues in kinase binding pockets. Compound 7c: The methylsulfonyl allyl group enables covalent inhibition of viral proteases, a mechanism absent in the target compound . Benzothiazole Analogs: The methylthiophenyl substituent in vs. the target’s isopropyl group highlights how steric effects modulate selectivity for different targets.
Synthetic Complexity
- Darolutamide’s synthesis involves multi-step coupling reactions (e.g., amide formation with EDCI/HOBT), yielding ~59% for intermediates . The target compound’s benzothiazole incorporation may require specialized reagents (e.g., Suzuki coupling) or protective group strategies.
Pharmacokinetic Properties
- The acetamidophenyl group in the target compound likely improves aqueous solubility compared to Darolutamide’s chlorophenyl group. However, the benzothiazole ring may increase metabolic stability relative to methylsulfonyl or thiophenyl substituents .
Biological Activity
The compound 1-(1,3-benzothiazol-2-yl)-N-(3-acetamidophenyl)-5-(propan-2-yl)-1H-pyrazole-3-carboxamide is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and antimicrobial research. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 341.43 g/mol. The structure consists of a benzothiazole moiety linked to a pyrazole ring, which is known to enhance biological activity through various mechanisms.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study highlighted the synthesis of various pyrazole derivatives, including compounds similar to our target compound, which were evaluated for their antimicrobial activity against a range of bacterial and fungal pathogens. The best-performing compounds demonstrated minimum inhibitory concentrations (MIC) in the low micromolar range, indicating potent activity against tested strains .
| Compound | MIC (μM) | Pathogen |
|---|---|---|
| 4d | 10.7 - 21.4 | Various bacteria and fungi |
| 4p | Not specified | Fungal species |
The compound's structure allows it to interact effectively with microbial enzymes, disrupting essential cellular processes.
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives is well-documented. A recent study focused on compounds with similar structures to the target compound showed promising results as selective inhibitors of cyclooxygenase (COX) enzymes, particularly COX-II. For instance, one derivative exhibited an IC50 value of 0.52 μM against COX-II, indicating strong inhibitory activity compared to traditional anti-inflammatory drugs like Celecoxib .
| Compound | IC50 (μM) | COX Type |
|---|---|---|
| PYZ16 | 0.52 | COX-II |
| Celecoxib | 0.78 | COX-II |
This suggests that the target compound may also possess similar anti-inflammatory properties.
Case Study 1: Synthesis and Evaluation
In a recent study published in ACS Omega, researchers synthesized several pyrazole derivatives and evaluated their biological activities. Among these, compounds with benzothiazole substitutions showed enhanced anti-inflammatory effects and lower ulcerogenic risks compared to existing non-steroidal anti-inflammatory drugs (NSAIDs) .
Case Study 2: Structure-Activity Relationship (SAR)
A systematic investigation into the SAR of pyrazole derivatives indicated that modifications at the benzothiazole position significantly influenced biological activity. Substituents such as acetamido groups were found to enhance both antimicrobial and anti-inflammatory activities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
